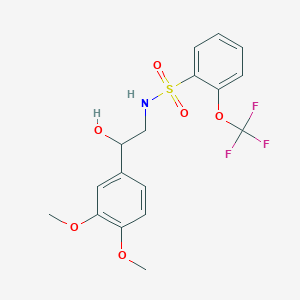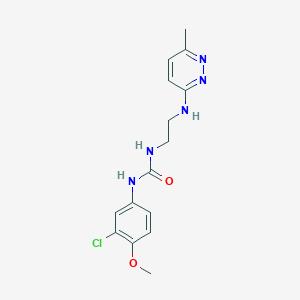
1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Urea derivatives, such as those mentioned in the study by Mistry et al. (2011), have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate significant inhibition effects, presumably through adsorption onto the metal surface, forming a protective layer that reduces corrosion. This research highlights the potential of urea derivatives in protecting metals from corrosion in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Antimicrobial Activities
Another important application is the synthesis of urea derivatives for antimicrobial activities. Bektaş et al. (2007) synthesized novel triazole derivatives with urea components, demonstrating moderate to good antimicrobial properties against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents to combat resistant pathogens (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Polymerization Initiators
Urea derivatives also find applications as initiators in polymerization processes. Makiuchi et al. (2015) studied N-aryl-N′-pyridyl ureas for their role in initiating the polymerization of epoxides, demonstrating how the substituent effect can influence polymerization efficiency. This research contributes to the field of polymer chemistry by offering insights into designing better polymerization initiators (Makiuchi, Sudo, & Endo, 2015).
Anticancer Research
In the realm of medicinal chemistry, urea derivatives have been explored for their anticancer properties. Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing effects on cell proliferation and survival in cancer models. This highlights the potential of urea derivatives in developing new anticancer drugs (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-10-3-6-14(21-20-10)17-7-8-18-15(22)19-11-4-5-13(23-2)12(16)9-11/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQIFWJBRIRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

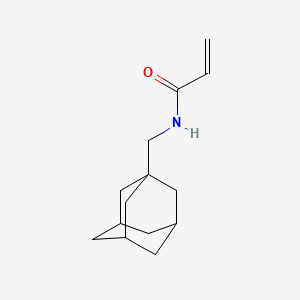
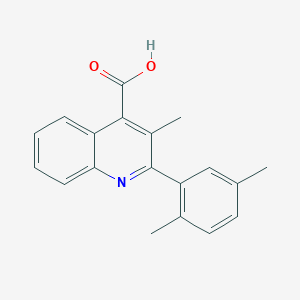
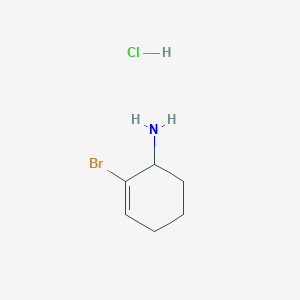

![(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B2939607.png)
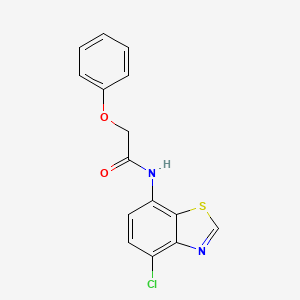
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2939609.png)

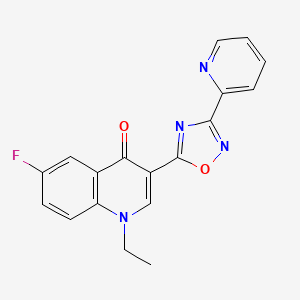

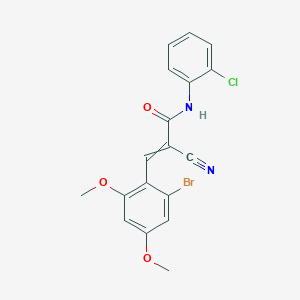

![4-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2939616.png)
